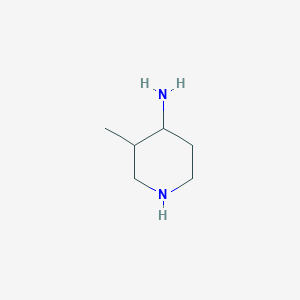

3-Methylpiperidin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-5-4-8-3-2-6(5)7/h5-6,8H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCSXUVZTKVXBSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50473407 | |

| Record name | 3-methylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50473407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

396133-35-0 | |

| Record name | 3-Methyl-4-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=396133-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-methylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50473407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Preparations of 3 Methylpiperidin 4 Amine and Its Derivatives

Established Synthetic Routes to the Piperidine (B6355638) Core

The construction of the piperidine ring is foundational to accessing 3-Methylpiperidin-4-amine. Classical methods often rely on the functionalization of pre-existing piperidine rings or the cyclization of linear precursors.

Reductive Amination Pathways Utilizing Piperidone Precursors

Reductive amination is a robust and widely employed method for forming C-N bonds and is particularly useful for the synthesis of amines from carbonyl compounds. d-nb.info This two-step, one-pot process involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, a suitably substituted piperidone, such as 1-benzyl-4-methylpiperidin-3-one, serves as a key precursor. google.com

The reaction involves the condensation of the piperidone ketone with an amine source, followed by reduction. Various reducing agents can be employed, each with specific advantages regarding selectivity and reaction conditions. researchgate.net Mild reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaCNBH₃) are often preferred as they are selective for the iminium ion over the ketone, minimizing side reactions. google.comnih.govacs.org For instance, the reductive amination of 1-Benzyl-4-methylpiperidin-3-one with methanolic methylamine (B109427) in the presence of Titanium(IV) isopropoxide is a documented route. google.com This method highlights the use of a Lewis acid to facilitate imine formation before reduction.

| Precursor | Amine Source | Reducing Agent / Catalyst | Conditions | Product | Reference(s) |

| 1-Benzyl-4-methylpiperidin-3-one | Methanolic methylamine | Titanium(IV) isopropoxide | Methanol | (1-Benzyl-4-methylpiperidin-3-yl)-methylamine | google.com |

| N-methyl-4-piperidone | 2-(piperazin-1-yl)ethanamine | Sodium triacetoxyborohydride | 1,2-dichloroethane, AcOH | 2-(4-(1-Methylpiperidin-4-yl)piperazin-1-yl)ethanamine derivative | nih.gov |

| Piperidone Derivative | Amine | Sodium triacetoxyborohydride | Sealed tube | (1-Benzyl-4-methyl piperidin-3-yl)-methylamine | google.com |

| N-Boc piperidine-4-one | Aqueous formaldehyde (B43269) | NaBH(OAc)₃, MgSO₄ | N/A | N-methyl pyrrolidine (B122466) derivative | whiterose.ac.uk |

Mannich-type Reactions and Condensation Protocols

The Mannich reaction is a powerful three-component condensation reaction that forms a carbon-carbon bond and is instrumental in synthesizing β-amino carbonyl compounds, known as Mannich bases. orgoreview.comwikipedia.org The reaction typically involves an aldehyde (often non-enolizable, like formaldehyde), a primary or secondary amine, and a carbonyl compound with an acidic α-proton. wikipedia.orgorganic-chemistry.org The core mechanism begins with the formation of an electrophilic iminium ion from the amine and aldehyde, which is then attacked by the enol form of the carbonyl compound. wikipedia.org

In the context of piperidine synthesis, Mannich-type reactions can be used to construct the heterocyclic ring system itself or to introduce functional complexity. taylorandfrancis.com For example, a stereoselective three-component vinylogous Mannich-type reaction has been developed to assemble multi-substituted chiral piperidines. rsc.org This approach, inspired by the biosynthesis of piperidine alkaloids, can yield chiral dihydropyridinone intermediates that serve as versatile building blocks for various piperidine derivatives. rsc.org Furthermore, cascade reactions involving a nitro-Mannich step have been shown to produce heavily decorated 5-nitropiperidin-2-ones with high diastereoselectivity, demonstrating the utility of this protocol in controlling stereochemistry during ring formation. beilstein-journals.org

Stereoselective and Asymmetric Synthesis Approaches

Controlling the three-dimensional arrangement of the methyl and amine groups in this compound is critical, as different stereoisomers can exhibit distinct biological activities. This requires the use of sophisticated stereoselective and asymmetric synthetic methods.

Enantioselective Formation of Chiral Isomers

The generation of specific enantiomers (e.g., (3R,4R) or (3S,4S)) of this compound is a key objective in modern synthetic chemistry. sigmaaldrich.com Asymmetric synthesis can be achieved through several strategies, including the use of chiral auxiliaries, chiral catalysts, or biocatalysis.

A notable approach involves the asymmetric synthesis of substituted piperidines through an exocyclic chirality-induced condensation reaction, which can achieve high yields and excellent retention of chirality (ee > 95%). rsc.org Biocatalytic methods have also emerged as a sustainable alternative; for instance, ω-transaminases can be used to convert N-protected 3-piperidone derivatives into (R)-3-aminopiperidine, a strategy that could be adapted for the synthesis of the corresponding 3-methyl derivative. Another powerful technique is the Rh-catalyzed asymmetric reductive Heck reaction of boronic acids with pyridine (B92270) derivatives, which provides access to a wide variety of enantioenriched 3-substituted piperidines in high yield and excellent enantioselectivity. snnu.edu.cn

| Method | Key Reagent/Catalyst | Product Type | Stereoselectivity | Reference(s) |

| Asymmetric NAE Condensation | Chiral Amine | Substituted NH-piperidines | ee > 95% | rsc.org |

| Biocatalytic Transamination | ω-Transaminase, PLP | (R)-3-aminopiperidine | High | |

| Asymmetric Reductive Heck | Rh-catalyst, Chiral Ligand | 3-Substituted tetrahydropyridines | High ee | snnu.edu.cn |

| Asymmetric Alkylation | D-plenylglycinol (Chiral Auxiliary) | N-protected 3-methylpiperidin-2-one | High de | researchgate.net |

Diastereoselective Control in Cyclization Reactions

Achieving diastereoselectivity involves controlling the relative configuration of the two stereocenters at C3 and C4 (i.e., cis vs. trans). This can be influenced by the reaction mechanism and conditions. Intramolecular cyclization reactions of appropriately designed acyclic precursors are a common strategy. For instance, radical cyclizations to form piperidine rings have shown that the steric bulk of substituents can direct the stereochemical outcome, favoring the formation of the trans product to avoid steric strain. bham.ac.uk

Similarly, nitro-Mannich/lactamisation cascades have been reported to proceed with high diastereoselectivity, often leading to a thermodynamically stable product through a fast and reversible nitro-Mannich step followed by an irreversible lactamisation. beilstein-journals.org Copper(II)-promoted intramolecular carboamination of unactivated olefins is another method that provides access to N-functionalized piperidines, where the diastereoselectivity can be influenced by the substrate and reaction conditions. nih.gov These methods underscore the importance of reaction design in controlling the relative stereochemistry of the final piperidine product.

Application of Chiral Catalysts and Ligands (e.g., Rh-catalyzed asymmetric hydrogenation)

Transition metal-catalyzed asymmetric hydrogenation is one of the most powerful and efficient methods for the enantioselective synthesis of chiral amines. nih.gov Rhodium (Rh) complexes featuring chiral phosphine (B1218219) ligands are particularly effective for the asymmetric hydrogenation of unsaturated precursors like enamides, imines, and tetrahydropyridines. nih.govrsc.org

The asymmetric hydrogenation of a tetrasubstituted fluoroalkene using a Rhodium(I) catalyst with a ferrocene (B1249389) ligand has been successfully applied to produce an enantiomerically pure cis-4-Amino-3-fluoro-1-methylpiperidine. mdpi.com In another example, a Rh–DuanPhos complex was used for the highly enantioselective catalytic asymmetric hydrogenation of α-CF3-enamides, affording chiral trifluoromethylated amines in high yields and with up to 99% enantiomeric excess (ee). acs.org The choice of the chiral ligand is crucial, as its structure dictates the stereochemical outcome of the hydrogenation. The interaction between the substrate and the ligand's isopropyl group, for example, has been shown to play a significant role in determining enantioselectivity. mdpi.com These methods provide a direct and highly efficient route to chiral piperidine derivatives that are difficult to access through classical resolution.

| Catalyst System | Ligand Type | Substrate | Yield / Conversion | Enantioselectivity (ee) | Reference(s) |

| Rh/bisphosphine-thiourea | Bisphosphine-thiourea | Unprotected N-H imines | up to 97% | up to 95% | nih.gov |

| Rhodium–DuanPhos | DuanPhos | α-CF₃-enamides | High | up to 99% | acs.org |

| Rh(I) complex | P-chiral bisphosphorus | Tetrasubstituted enamides | N/A | High | mdpi.com |

| Rhodium(I) catalyst | Ferrocene ligand | Tetrasubstituted fluoroalkene | Complete conversion | High | mdpi.com |

| Rh-catalyzed | N/A | Arylboronic acids / Pyridine | High | Excellent | snnu.edu.cn |

Novel Cyclization and Ring-Forming Strategies

The construction of the piperidine ring is the cornerstone of synthesizing this compound. Modern strategies have moved beyond classical methods to embrace more sophisticated and efficient cyclization techniques.

Alkene Cyclization and Oxidative Amination Techniques

The cyclization of alkenes represents a powerful approach to forming piperidine rings. Gold(I)-catalyzed oxidative amination of non-activated alkenes has been developed for the synthesis of substituted piperidines. nih.gov This method facilitates the difunctionalization of a double bond, leading to the concurrent formation of the N-heterocycle and the introduction of an oxygen-containing substituent. nih.gov Another approach involves an enantioselective palladium-catalyzed reaction using a novel pyridine-oxazoline ligand, a previously unknown method for this type of amination. nih.gov

Visible light-induced iodine catalysis offers a pathway for selective C(sp³)–H amination, overriding the typical preference for pyrrolidine formation in Hofmann-Löffler-type reactions to yield piperidines. acs.org This method relies on a homogeneous iodine catalyst and proceeds through two catalytic cycles involving radical C–H functionalization and iodine-catalyzed C–N bond formation. acs.org Additionally, oxidative ring cleavage of olefins in indene (B144670) or cyclopentene (B43876) skeletons can generate diformyl intermediates, which then undergo cyclization with chiral amines via reductive amination to form piperidine derivatives. nih.gov

| Catalyst/Reagent | Substrate Type | Key Features |

| Gold(I) complex | Non-activated alkenes | Oxidative amination, simultaneous N-heterocycle formation and O-substituent introduction. nih.gov |

| Palladium catalyst with pyridine-oxazoline ligand | Alkenes | Enantioselective oxidative amination. nih.gov |

| Iodine (visible light) | Alkyl groups | Selective C(sp³)–H amination for piperidine formation. acs.org |

| OsO4/NMO followed by NaIO4 | Indenes/Cyclopentenes | Oxidative ring cleavage to dicarbonyls, followed by reductive amination. nih.gov |

Radical-Mediated Cyclization Pathways

Radical cyclizations provide a versatile entry to the piperidine core. Cobalt(II) catalysts can be employed for the intramolecular cyclization of linear amino-aldehydes. nih.govmdpi.com However, this method can sometimes lead to the formation of a linear alkene by-product due to a competitive 1,5-hydrogen atom transfer. nih.govmdpi.com Copper-catalyzed radical cyclization presents another avenue, where an N-radical is formed, followed by a 1,5-hydrogen atom transfer, allowing the synthesis of piperidines. mdpi.com

A novel method for synthesizing polysubstituted alkylidene piperidines from 1,6-enynes involves an intramolecular radical cyclization initiated by triethylborane. mdpi.com This reaction proceeds through a complex radical cascade involving successive cyclizations and ring cleavage to form the six-membered ring. mdpi.com

| Catalyst/Initiator | Substrate Type | Mechanism Highlights |

| Cobalt(II) | Linear amino-aldehydes | Intramolecular cyclization; potential for alkene by-product. nih.govmdpi.com |

| Copper(I) or (II) | Unsaturated amines | N-radical formation followed by 1,5-hydrogen atom transfer. mdpi.com |

| Triethylborane | 1,6-enynes | Radical cascade with two successive cyclizations and ring cleavage. mdpi.com |

Annulation Reactions

Annulation reactions, which involve the formation of a new ring onto a pre-existing one, are highly effective for constructing piperidine scaffolds.

Aza-Sakurai Cyclizations: The aza-Sakurai reaction provides an efficient route to functionalized 2-arylpiperidines. researchgate.net This cascade reaction begins with imine formation from an amino allylsilane and an aryl aldehyde, followed by an acid-catalyzed cyclization to form 2-aryl-4-exo-methylenepiperidines in a single step. researchgate.net A [5+1] aza-Sakurai cyclization has also been developed for the synthesis of spiropiperidines and piperidines from amines and cyclic ketones or aldehydes, respectively. researchgate.netnih.gov

[5+1] Annulations: A hydrogen-borrowing [5+1] annulation method, catalyzed by iridium(III), enables the stereoselective synthesis of substituted piperidines. nih.gov This process involves two sequential cascades of hydroxyl oxidation, amination, and imine reduction. nih.gov Another [5+1] approach involves an acid-mediated annulation via an aza-Pummerer reaction. mdpi.com

Other Annulations: Palladium-catalyzed annulation strategies have been devised to create linearly fused polycyclic piperidines from 2-tetralones and indanones. whiterose.ac.uk These methods offer the potential for both enantio- and diastereoselectivity and yield products that can be chemoselectively functionalized. whiterose.ac.uk An iodine-mediated carbamate (B1207046) annulation allows for the cyclization of hydroxy-substituted alkenylamines into piperidines. acs.org

| Reaction Type | Key Features | Resulting Structure |

| Aza-Sakurai Cyclization | Cascade reaction of amino allylsilane and aryl aldehyde. researchgate.net | 2-Aryl-4-exo-methylenepiperidines. researchgate.net |

| [5+1] Aza-Sakurai Cyclization | Intermolecular imine formation followed by intramolecular cyclization. researchgate.netnih.gov | Spiropiperidines and piperidines. researchgate.netnih.gov |

| [5+1] Hydrogen-Borrowing Annulation | Iridium(III)-catalyzed sequential cascades. nih.gov | Stereoselective substituted piperidines. nih.gov |

| Palladium-Catalyzed Annulation | From 2-tetralones and indanones. whiterose.ac.uk | Linearly fused polycyclic piperidines. whiterose.ac.uk |

| Iodine-Mediated Carbamate Annulation | Cyclization of hydroxy-substituted alkenylamines. acs.org | Piperidines. acs.org |

Multi-Component Reactions for Piperidine Scaffold Assembly

Multi-component reactions (MCRs) are highly efficient for building complex molecular scaffolds in a single step. nih.govnih.gov A Mannich-type multicomponent assembly process can generate intermediates that are readily elaborated through pre-programmed ring-forming reactions to produce diverse 2-arylpiperidines. nih.gov Another strategy involves a four-component reaction that combines an aldehyde, an ammonia (B1221849) equivalent, an acyl chloride, and a dienophile to produce piperidone products. researchgate.net This approach allows for significant skeletal, functional, and stereochemical diversity. researchgate.net

Functionalization and Derivatization Protocols

Once the 3-methylpiperidine-4-amine core is synthesized, the amine group is a key handle for further functionalization to create a diverse range of derivatives.

Amine Group Derivatization Strategies

The primary amine of this compound can be readily derivatized using various standard and advanced protocols.

Acylation: The amine group can be acylated using acyl chlorides or anhydrides to form the corresponding amides. google.comsmolecule.com For instance, N-acylation of 3-amino-4-methylpyridine (B17607) with acetic anhydride (B1165640) is a key step in a multi-step synthesis of a related piperidine derivative. google.comgoogleapis.com

Carbamoylation: Carbamoylation can be achieved through reaction with isocyanates or carbamoyl (B1232498) chlorides. A more advanced method for derivatizing amino acids and other primary and secondary amines is the use of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), which reacts to form stable, fluorescent derivatives. waters.comscispace.com This method is well-suited for creating libraries of compounds for screening purposes.

Sulfonylation: The amine can be sulfonylated by reacting with sulfonyl chlorides, such as propylsulfonyl chloride, in the presence of a base to yield sulfonamides. vulcanchem.com This functionalization is often used in medicinal chemistry to introduce groups that can modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule. chemrxiv.org

| Derivatization Strategy | Reagent Type | Resulting Functional Group |

| Acylation | Acyl chlorides, Anhydrides. google.comsmolecule.com | Amide. smolecule.com |

| Carbamoylation | Isocyanates, Carbamoyl chlorides, AQC. waters.comscispace.com | Urea, Carbamate. |

| Sulfonylation | Sulfonyl chlorides. vulcanchem.com | Sulfonamide. vulcanchem.com |

Alkylation of the Piperidine Nitrogen

The nitrogen atom within the piperidine ring of this compound and its analogs is a key site for synthetic modification. As a secondary amine, it readily undergoes N-alkylation to introduce a wide variety of substituents, which is a common strategy for modulating the physicochemical and pharmacological properties of the resulting derivatives.

Standard alkylation procedures typically involve the reaction of the piperidine nitrogen with an alkyl halide (e.g., bromide or chloride) in the presence of a base. The base, such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), acts as a scavenger for the hydrohalic acid generated during the reaction. Common solvents for these transformations include acetonitrile (B52724) (ACN) and dimethylformamide (DMF). uni-mainz.denih.gov For instance, N-alkylation of various piperidine derivatives has been successfully performed in DMF at elevated temperatures (85 °C) over 90 minutes, yielding products in the range of 60-90%. uni-mainz.de Similarly, aminopiperidine analogues can be N-alkylated using potassium carbonate in acetonitrile. nih.gov

Another powerful and widely used method for N-alkylation is reductive amination. This process typically involves reacting a piperidone precursor with a primary or secondary amine in the presence of a reducing agent. For example, starting from 1-methylpiperidin-4-one, an isopropyl group can be introduced to the 4-amino position via reductive amination with isopropylamine (B41738) and a reducing agent like sodium borohydride. Conversely, to alkylate the piperidine nitrogen itself, one could start with a protected 4-aminopiperidine (B84694) derivative and react it with an aldehyde or ketone and a suitable reducing agent such as sodium triacetoxyborohydride. nih.gov This method is particularly useful for synthesizing derivatives where direct alkylation might be problematic. nih.gov The synthesis of N-methylated piperidines can also be achieved through reductive amination using formaldehyde as the source of the methyl group, often with sodium cyanoborohydride or catalytic hydrogenation. acs.org

The table below summarizes representative conditions for the N-alkylation of piperidine derivatives.

| Alkylation Method | Reagents & Conditions | Substrate Type | Product | Source(s) |

| Direct Alkylation | Alkylating agent, NaHCO₃, DMF, 85 °C, 90 min | Piperidine derivatives | N-Alkyl piperidines | uni-mainz.de |

| Direct Alkylation | Alkyl bromides, K₂CO₃, Acetonitrile | 4-Amino-1-Boc-piperidine derivatives | N-Alkyl-4-amino-1-Boc-piperidines | nih.gov |

| Reductive Amination | Aldehyde/Ketone, Sodium triacetoxyborohydride | 4-Aminopiperidine derivatives | N-Substituted 4-aminopiperidines | nih.gov |

| Reductive Amination | Formaldehyde, Na(BH₃)CN | Piperidine derivatives | N-Methyl piperidines | acs.org |

Regioselective and Chemoselective Transformations

The structure of this compound, featuring two distinct nucleophilic centers—the endocyclic secondary amine (piperidine nitrogen) and the exocyclic primary amine (at C4)—presents a classic challenge in chemoselectivity. numberanalytics.comslideshare.net The ability to selectively functionalize one amine in the presence of the other is crucial for the synthesis of well-defined derivatives.

Chemoselectivity:

The differential reactivity of the two amine groups can be exploited to direct reactions to a specific site. Generally, the less sterically hindered primary amine at the C4-position is more susceptible to acylation than the more sterically encumbered secondary amine of the piperidine ring. For example, derivatives of 4-aminopiperidine can be selectively acylated at the 4-amino position using reagents like benzoyl chloride or benzenesulfonyl chloride under basic conditions, prior to modifications at the piperidine nitrogen. nih.gov Similarly, the synthesis of fentanyl analogues involves the N-acylation of the purified cis-4-anilinopiperidine (a derivative of the 4-amino group) with propionyl chloride, which proceeds in high yield (~95%). researchgate.net This preferential reaction highlights the greater accessibility and, in these cases, nucleophilicity of the exocyclic amine towards acylating agents.

This chemoselectivity allows for a synthetic strategy where the exocyclic amine is first acylated or sulfonylated, and subsequent reactions, such as alkylation, can then be directed towards the piperidine nitrogen. nih.gov The choice of reagents and reaction conditions is paramount; for example, using anhydrides in an aqueous sodium bicarbonate medium is a known method for the chemoselective acylation of amines in the presence of other nucleophilic groups like phenols and thiols. researchgate.net

Regioselectivity:

Regioselectivity is critical in the synthesis of the this compound core itself. A facile synthetic approach for cis-3-methyl-4-aminopiperidine derivatives proceeds via the regioselective ring-opening of an N-benzyl-3-methyl-3,4-epoxi-piperidine intermediate. researchgate.net In this key step, a nucleophile attacks one of the carbon atoms of the epoxide ring preferentially, leading to the desired 3-methyl-4-amino substitution pattern with a defined stereochemical relationship. researchgate.net

Another example of regioselectivity can be seen in multicomponent reactions. While not directly starting from this compound, the synthesis of highly functionalized piperidines can be achieved through tandem reactions where the regioselectivity is controlled by the catalyst or reaction conditions, such as in the [3 + 3] annulation of enones with α-substituted cinnamic acids. mdpi.com

The following table outlines examples of selective transformations involving piperidine derivatives.

| Transformation Type | Reaction | Reagents | Selective Target | Product Type | Source(s) |

| Chemoselective Acylation | Acylation | Benzoyl chloride, Base | Exocyclic 4-Amino group | N-Benzoyl-4-aminopiperidine | nih.gov |

| Chemoselective Acylation | Acylation | Propionyl chloride | Exocyclic 4-Anilino group | cis-3-Alkyl-4-(N-propanoylanilino)piperidine | researchgate.net |

| Chemoselective Sulfonylation | Sulfonylation | Benzenesulfonyl chloride, Base | Exocyclic 4-Amino group | N-Benzenesulfonyl-4-aminopiperidine | nih.gov |

| Regioselective Ring Opening | Epoxide Opening | Nucleophile | C4 of Epoxide Ring | cis-3-Methyl-4-aminopiperidine derivative | researchgate.net |

Chemical Reactivity, Reaction Mechanisms, and Mechanistic Studies

Fundamental Reaction Pathways Involving the Amino Group

The primary amino group of 3-Methylpiperidin-4-amine readily engages in nucleophilic substitution reactions with a variety of electrophiles. This reactivity is fundamental to its application as a scaffold in the synthesis of more complex molecules. For instance, derivatives of piperidin-4-amine can react with acyl chlorides to yield N-acyl derivatives or with alkyl halides to form N-alkylated products under basic conditions. smolecule.com The nitrogen atom of the piperidine (B6355638) ring can also undergo N-arylation via palladium-catalyzed cross-coupling reactions.

In a related context, the chemical reactivity of compounds like 6-chloro-N-(1-methylpiperidin-4-yl)pyridazin-3-amine is dominated by nucleophilic substitution, where the chloro substituent is displaced by nucleophiles. smolecule.com This highlights the general capacity of the piperidine amine moiety to act as a nucleophile in substitution reactions. The introduction of an amine group at the fourth position of a piperidine ring can be achieved through nucleophilic substitution using a suitable amine source. evitachem.com

Table 1: Nucleophilic Substitution Reactions of Piperidine-4-amine Derivatives

| Electrophile | Reagent/Conditions | Product Type | Reference |

| Acyl Chlorides | Basic conditions | N-Acyl Piperidine | smolecule.com |

| Alkyl Halides | Basic conditions | N-Alkyl Piperidine | smolecule.com |

| Aryl Halides (e.g., 4-fluoroiodobenzene) | Palladium Catalyst | N-Aryl Piperidine | |

| Chloro-heterocycles | Nucleophilic Attack | Substituted Heterocycle | smolecule.com |

The nitrogen atoms in this compound can be oxidized. The tertiary amine in N-methylated piperidine-4-amine derivatives can be oxidized to its corresponding N-oxide. More vigorous oxidation of related compounds, such as N-methylpiperidin-4-amine, can convert the amine into a ketone, yielding N-methylpiperidin-4-one using oxidizing agents like potassium permanganate (B83412).

A detailed kinetic study on the oxidation of a related compound, 1-[(4-chlorophenyl)methyl]piperidin-4-amine, by potassium permanganate in the presence of a Ruthenium(III) catalyst has provided significant mechanistic insights. researchgate.netasianpubs.org The reaction follows pseudo-first-order kinetics and is first-order with respect to the Ru(III) catalyst. researchgate.netasianpubs.org The proposed mechanism involves the formation of an intermediate complex between the substrate and the active oxidant species, which then decomposes to form the products. researchgate.net The study identified chlorobenzene (B131634) and L-alanine, N-(2-aminomethylethyl)-carboxylic acid as the final products, indicating that the reaction proceeds with the cleavage of the piperidine ring. asianpubs.org Theoretical calculations using density functional theory (DFT) have been employed to support the proposed reaction pathways. researchgate.netasianpubs.org

Table 2: Oxidation of 1-[(4-chlorophenyl)methyl]piperidin-4-amine

| Oxidant | Catalyst | Key Findings | Products | Reference |

| Potassium Permanganate | Ruthenium(III) Chloride | Pseudo first-order kinetics; reaction rate is dependent on catalyst and substrate concentration. A mechanism involving an intermediate complex was proposed. | Chlorobenzene, L-alanine, N-(2-aminomethylethyl)-carboxylic acid | researchgate.netasianpubs.org |

The primary amino group itself is not typically subject to reduction. However, it plays a crucial role in reductive amination reactions, one of the most powerful methods for forming C-N bonds. In this process, the amine reacts with a ketone or aldehyde to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. A process for preparing (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine involves the reductive amination of 1-Benzyl-4-methylpiperidin-3-one using methanolic methylamine (B109427) in the presence of a reducing agent like Titanium(IV) isopropoxide. google.com While this example involves a ketone reacting with methylamine, the reverse reaction, where this compound reacts with a carbonyl compound, is a common synthetic strategy.

Reduction reactions can also target other parts of related molecules. For instance, the piperidine ring in N-(Heptan-3-yl)-1-methylpiperidin-4-amine can be reduced to form tetrahydrofuran (B95107) derivatives using strong reducing agents like lithium aluminum hydride. smolecule.com Similarly, N-methylpiperidin-4-amine can be reduced to N-methylpiperidine with agents such as lithium aluminum hydride or sodium borohydride.

Role as a Reagent in Organic Transformations

This compound and its stereoisomers are valuable intermediates in the synthesis of complex organic molecules, particularly for the pharmaceutical industry. google.combldpharm.com The bifunctional nature of the molecule allows it to serve as a versatile scaffold.

Its derivatives are key building blocks for a range of pharmaceutically active agents. For example, a process for preparing Tofacitinib, a Janus kinase (JAK) inhibitor, utilizes a derivative of 3-methyl-4-aminopiperidine. The synthesis involves reacting (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine with a pyrimidine (B1678525) compound, followed by debenzylation. google.com The 3-aminopiperidine moiety is a crucial structural component in other active agents as well, including quinolone antibacterial agents. google.com Research has also described a facile synthesis for cis-3-methyl-4-amino and amido piperidine compounds via the regioselective ring-opening of an epoxide precursor. researchgate.net

Catalytic Applications and Ligand Formation

While this compound itself is not typically used as a catalyst, its structural motif is integral to the design of ligands for transition metal catalysis. The piperidine framework is found in numerous chiral ligands that are effective in asymmetric synthesis. For example, iridium(I) catalysts containing P,N-ligands have been used for the asymmetric hydrogenation of pyridinium (B92312) salts to produce chiral piperidines. mdpi.com

The amino group of this compound can be readily functionalized to create bidentate or polydentate ligands. These ligands can coordinate with various transition metals, such as palladium, rhodium, or ruthenium, to form catalysts for a wide array of organic reactions, including cross-coupling and hydrogenation. chemscene.com The development of catalysts for piperidine synthesis often involves the use of chiral ligands to control stereoselectivity, and piperidine-based structures are frequently part of these ligand systems. mdpi.com Therefore, this compound represents a potential starting material for the synthesis of novel ligands for asymmetric catalysis, a significant direction in modern chemical research.

Applications As a Synthetic Intermediate and Building Block

Design and Synthesis of Complex Organic Molecules

The 3-Methylpiperidin-4-amine framework is a key component in the synthesis of various complex organic molecules, including potent therapeutic agents. Its bifunctional nature, possessing both a secondary amine within the ring and a primary exocyclic amine, allows for sequential or orthogonal chemical modifications, enabling the construction of elaborate molecular architectures.

A notable example is its use in the development of fentanyl-related compounds. The synthesis of certain fentanyl derivatives utilizes a closely related precursor, 1-(4-fluorophenethyl)-3-methylpiperidin-4-one. This ketone can be converted to the corresponding amine, demonstrating the utility of the 3-methylpiperidine (B147322) core in building these potent analgesics. The methyl group in this scaffold plays a significant role in modulating the pharmacological activity and receptor binding affinity of the final compounds.

Utilization in Medicinal Chemistry Scaffolds

In the field of medicinal chemistry, the piperidine (B6355638) scaffold is a well-established privileged structure, frequently incorporated into drug candidates to enhance their pharmacological properties. The this compound moiety, in particular, has been integrated into various medicinal chemistry scaffolds to explore new therapeutic avenues.

Patents have disclosed the use of substituted this compound derivatives as inhibitors of the Activating Transcription Factor 4 (ATF4) pathway. These compounds are being investigated for their potential in treating a range of diseases, including cancer and neurodegenerative disorders. The specific substitution pattern on the this compound core is crucial for achieving the desired biological activity and selectivity.

Furthermore, derivatives of this compound have been explored as antagonists of the C-C chemokine receptor type 4 (CCR4). CCR4 is a target for immunomodulatory therapies, particularly in the context of cancer and inflammatory diseases. The 3-methylpiperidine portion of these molecules helps to correctly orient the other functional groups for optimal interaction with the receptor binding site.

Interactive Table: Medicinal Chemistry Applications of this compound Derivatives

| Therapeutic Target | Compound Class | Potential Indications |

| ATF4 Pathway | Substituted 3-methylpiperidin-4-amines | Cancer, Neurodegenerative diseases |

| CCR4 | Substituted 3-methylpiperidin-4-amines | Cancer, Inflammatory diseases |

| μ-opioid Receptor | Fentanyl Derivatives | Analgesia |

Precursor in the Synthesis of Heterocyclic Systems (e.g., pyrazolo[3,4-d]pyrimidines, indole (B1671886) derivatives)

While the direct conversion of this compound to pyrazolo[3,4-d]pyrimidines and indole derivatives is not extensively documented in readily available literature, the general reactivity of the amino group suggests its potential as a nucleophile in the construction of such fused heterocyclic systems.

The synthesis of pyrazolo[3,4-d]pyrimidines often involves the condensation of a substituted pyrazole (B372694) with a three-carbon component, which can be derived from various precursors. In principle, the amino group of this compound could be functionalized to participate in cyclization reactions to form the pyrimidine (B1678525) ring.

Similarly, the synthesis of indole derivatives can be achieved through various methods, such as the Fischer indole synthesis, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. While not a direct precursor in this classic route, the amino group of this compound could be incorporated into a suitable fragment that then undergoes cyclization to form the indole ring. Further research is required to explore the full potential of this compound as a direct precursor for these important heterocyclic systems.

Scaffold Hopping Strategies in Chemical Design

Scaffold hopping is a powerful strategy in medicinal chemistry used to identify novel molecular frameworks with similar biological activity but different chemical structures. This approach can lead to compounds with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles.

Based on a comprehensive review of available scientific literature, it is not possible to generate a detailed article on the theoretical and computational chemistry investigations of "this compound" that fully adheres to the specified outline. The search for dedicated research focusing on this specific compound across the requested computational domains—including Density Functional Theory (DFT) calculations for geometry optimization, Frontier Molecular Orbital (FMO) analysis, conformational analysis, Hirshfeld surface analysis, Molecular Electrostatic Potential (MEP) mapping, and spectroscopic predictions—did not yield specific studies or data sets for this compound.

The existing literature provides general principles and examples of these computational methods applied to related structures, such as other piperidine derivatives or tertiary amines. However, presenting this information would violate the strict instruction to focus solely on this compound.

Therefore, to maintain scientific accuracy and adhere to the user's constraints, the requested article with detailed research findings and data tables for each subsection cannot be constructed. There is a clear absence of published research specifically detailing these theoretical investigations for this compound.

Theoretical and Computational Chemistry Investigations

Computational Biology Applications (e.g., molecular docking for target interaction prediction)

Computational biology, particularly through molecular docking simulations, has been instrumental in elucidating the potential therapeutic applications of 3-Methylpiperidin-4-amine derivatives by predicting their interactions with various biological targets. These in silico studies provide valuable insights into the binding affinities and modes of interaction at the molecular level, guiding the rational design and optimization of novel drug candidates.

Analgesic Potential via µ-Opioid Receptor Interaction

Derivatives of the closely related 4-aminomethyl piperidine (B6355638) have been investigated for their analgesic properties through molecular docking studies targeting the µ-opioid receptor, a key protein in pain management. tandfonline.com In one such study, a series of novel derivatives were designed and evaluated computationally to understand their binding mechanisms compared to established opioids like morphine, pethidine, and fentanyl. tandfonline.com

The docking simulations revealed that these derivatives fit well within the binding pocket of the µ-opioid receptor's transmembrane helices. The predicted binding affinities for the designed compounds were significant, with scores ranging from -8.13 to -13.37 kcal/mol. tandfonline.com These favorable binding energies are attributed to interactions with key amino acid residues within the receptor's active site, including Q124, W133, I144, D147, Y148, M151, V236, I296, H297, W318, I322, and Y236. tandfonline.com The strong binding scores and interactions observed in these computational models suggest that 4-aminomethyl piperidine derivatives are promising candidates for development as potent µ-opioid receptor inhibitors for pain management. tandfonline.com

Anticancer Activity through Kinase Inhibition

The therapeutic potential of piperidine derivatives in oncology has also been explored using computational methods. A notable study focused on a derivative containing a 4-(aminomethyl) piperidin-1-yl moiety, specifically 3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1H-indol-2-yl)-1H-indazole-6-carbonitrile (DB07075), as a potential inhibitor of Cancer Osaka Thyroid (COT) kinase. alliedacademies.org COT kinase, also known as Tpl2/MAP3K8, is a crucial component in inflammatory pathways and is considered a target for anticancer therapies. alliedacademies.org

Virtual screening and molecular docking of this compound against the COT kinase protein yielded a high docking score of -14.860, indicating a strong and stable binding interaction. alliedacademies.org A detailed analysis of the docked complex revealed multiple points of contact within the active site that contribute to this high affinity:

Hydrogen Bonding: The compound formed hydrogen bonds with residues GLY 210, GLU 208, ASP 270, and GLU 220. alliedacademies.org

Pi-Pi Stacking: Aromatic stacking interactions were observed with TRP 132 and ARG 146. alliedacademies.org

Hydrophobic Interactions: The molecule also engaged in hydrophobic interactions with several residues, including LEU 134, LEU 216, PRO 145, ILE 144, VAL 269, VAL 152, ALA 209, ALA 165, and ALA 191. alliedacademies.org

These extensive interactions suggest that the compound can effectively occupy the active site of COT kinase, potentially inhibiting its function. This computational study highlights the promise of using the 4-(aminomethyl)piperidine scaffold to develop potent anticancer agents. alliedacademies.org

Targeting the Sigma-1 Receptor

Computational investigations have also been applied to understand the interaction of piperidine-based compounds with the sigma-1 receptor, a target implicated in various neurological and psychiatric disorders. nih.gov In a study of piperidine/piperazine derivatives, molecular docking was used to elucidate the binding mode of potent ligands. nih.gov These studies revealed that interactions within a secondary sub-pocket, formed by amino acids such as Ile124, Phe133, Val152, His154, Val162, and Trp164, were primarily hydrophobic in nature. nih.gov Such computational analyses are crucial for the structure-based optimization of ligands to enhance their affinity and selectivity for the sigma-1 receptor. nih.gov

The following table summarizes the key findings from molecular docking studies of this compound derivatives.

| Derivative Class | Biological Target | Key Interacting Residues | Predicted Binding Affinity/Score | Potential Application |

| 4-Aminomethyl Piperidine | µ-Opioid Receptor | Q124, W133, I144, D147, Y148, M151, V236, I296, H297, W318, I322, Y236 | -8.13 to -13.37 kcal/mol | Analgesia |

| 4-(Aminomethyl) Piperidin-1-yl | Cancer Osaka Thyroid (COT) Kinase | GLY 210, GLU 208, ASP 270, GLU 220, TRP 132, ARG 146, LEU 134, LEU 216, PRO 145, ILE 144, VAL 269, VAL 152, ALA 209, ALA 165, ALA 191 | -14.860 | Anticancer |

| Piperidine/Piperazine | Sigma-1 Receptor | Ile124, Phe133, Val152, His154, Val162, Trp164 | Not specified | Neurological/Psychiatric Disorders |

Mechanistic Biological Activity and in Vitro Studies

Enzymatic Inhibition Mechanisms (e.g., JAK3, Complement Factor D, sterol biosynthesis enzymes)

The 3-methylpiperidin-4-amine core is a pivotal component in several potent enzyme inhibitors, where it often serves to orient key functional groups within the enzyme's active site.

The most prominent example is its role in Janus Kinase 3 (JAK3) inhibitors. The compound CP-690,550 (Tofacitinib) incorporates a (3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidine structure. This moiety is crucial for its potent and selective inhibition of JAK3, an enzyme primarily expressed in lymphoid cells and involved in T-cell function nih.govnih.gov. JAK3 is a therapeutic target for autoimmune disorders, and the specific stereochemistry of the substituted piperidine (B6355638) ring is essential for its high-affinity binding to the ATP-binding site of the kinase nih.gov. The inhibitor RB1, a 4-aminopiperidine-based compound, was also developed as a highly selective JAK3 inhibitor with an IC50 value of 40 nM, showing no significant inhibition of JAK1, JAK2, or TYK2 at concentrations up to 5 µM nih.gov.

While some peptides have been designed to inhibit Complement Factor D, a crucial serine protease in the alternative complement pathway, there is limited direct evidence in the provided literature linking this compound derivatives to this specific target nih.govnih.govresearchgate.net.

In the realm of antifungal agents, 4-aminopiperidine (B84694) derivatives have been identified as inhibitors of ergosterol biosynthesis nih.gov. The protonated piperidine ring at physiological pH is proposed to mimic the carbocationic high-energy intermediates (HEIs) that form during the enzymatic conversion of sterols nih.gov. This mechanism allows these compounds to inhibit key enzymes in the pathway, such as sterol C14-reductase and sterol C8-isomerase, leading to the disruption of fungal cell membrane integrity nih.gov. Similarly, arylpiperidine structures have been designed as inhibitors of oxidosqualene cyclase (OSC), another critical enzyme in sterol biosynthesis, by mimicking HEIs of the cyclization cascade unito.it.

Biochemical Pathway Modulation

The enzymatic inhibition detailed above translates directly to the modulation of critical biochemical signaling pathways.

By inhibiting JAK3, derivatives of this compound effectively block the JAK-STAT signaling pathway. JAK3 associates with the common gamma chain (γc) of receptors for several interleukins (e.g., IL-2, IL-4, IL-7). Inhibition of JAK3 prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, such as STAT5 nih.gov. This blockade disrupts the downstream gene transcription necessary for lymphocyte proliferation and differentiation, which is the basis of its immunosuppressive effects nih.govmdpi.com.

The inhibition of enzymes like sterol C14-reductase and sterol C8-isomerase by 4-aminopiperidine derivatives disrupts the post-squalene part of the ergosterol biosynthesis pathway in fungi nih.govapsnet.org. This leads to a depletion of ergosterol, an essential component of the fungal cell membrane, and an accumulation of aberrant sterol intermediates, ultimately compromising membrane function and inhibiting fungal growth nih.govapsnet.org.

Structure-Activity Relationship (SAR) Studies at the Mechanistic Level

Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency and selectivity of inhibitors containing the this compound scaffold.

For JAK3 inhibition, the stereochemistry of the substituted piperidine ring in CP-690,550 is paramount. A study of all four enantiopure stereoisomers revealed that only the (3R, 4R) isomer was capable of potently blocking STAT5 phosphorylation, which is dependent on JAK3 activity nih.gov. While other stereoisomers retained some binding affinity for JAK3 and JAK2, they were significantly less potent, highlighting the precise conformational requirements for effective inhibition within the kinase's active site nih.gov.

In the context of antifungal 4-aminopiperidines, SAR studies have explored the nature of the residues at both nitrogen atoms of the core structure. These studies were inspired by other antifungal classes, such as arylalkylamines and allylamines nih.gov. The investigations revealed that the specific substituents on the piperidine ring and the 4-amino group are critical for determining which specific enzyme in the ergosterol biosynthesis pathway (sterol C8-isomerase or sterol C14-reductase) is inhibited nih.gov.

For dopamine D4 receptor ligands, systematic SAR exploration of 4-heterocyclylpiperidines found that a 4-chlorophenyl group on the pyrazole (B372694) ring and a phenethyl group on the basic piperidine nitrogen were optimal for high affinity and selectivity nih.gov.

| Target | Compound Class | Key Structural Moiety | Favorable Modifications for Activity | Source |

|---|---|---|---|---|

| JAK3 | Pyrrolo[2,3-d]pyrimidine-based inhibitors | (3R,4R)-4-methyl-3-aminopiperidine | The (3R, 4R) stereochemistry is critical for potent inhibition of STAT5 phosphorylation. | nih.gov |

| Ergosterol Biosynthesis Enzymes | 4-Aminopiperidines | 4-Aminopiperidine core | Substituents on both nitrogen atoms determine selectivity for sterol C8-isomerase vs. sterol C14-reductase. | nih.gov |

| Dopamine D4 Receptor | 4-Heterocyclylpiperidines | Piperidine linked to an aromatic heterocycle | Optimal groups include a 4-chlorophenyl on the heterocycle and a phenethyl on the piperidine nitrogen for high affinity. | nih.gov |

In Vitro Cellular Assays for Mechanistic Insights (excluding clinical efficacy)

In vitro cellular assays are essential for confirming that the observed enzymatic inhibition translates into a functional effect in a cellular context.

To assess the mechanistic impact of JAK3 inhibitors, cell-based assays measuring the phosphorylation of downstream targets are commonly used. For example, the ability of the four stereoisomers of CP-690,550 to inhibit JAK3 was determined by their capacity to block IL-2-induced STAT5 phosphorylation in human T-cells nih.gov. This type of assay provides direct evidence of the compound's effect on the intracellular signaling pathway. The selectivity of the JAK3 inhibitor RB1 was confirmed in cellular assays by comparing its potent inhibition of IL-4-induced JAK3 phosphorylation against its much weaker effects on STAT phosphorylation mediated by JAK1/JAK2 nih.gov.

For antifungal agents targeting sterol biosynthesis, mechanistic insights are gained by analyzing the sterol composition of fungal cells after treatment. Cellular assays using organisms like Aspergillus fumigatus and Candida albicans allow researchers to identify which sterol intermediates accumulate nih.gov. This sterol profiling provides valuable information about the putative molecular mechanism, indicating which specific enzymes in the ergosterol biosynthesis pathway are being inhibited by the 4-aminopiperidine compounds nih.gov.

| Target Pathway | Assay Type | Cell Type/System | Measured Endpoint | Mechanistic Insight | Source |

|---|---|---|---|---|---|

| JAK-STAT Signaling | STAT5 Phosphorylation Assay | Human T-cells | Phosphorylation status of STAT5 protein | Confirms functional inhibition of JAK3 kinase activity within the cellular context. | nih.gov |

| JAK-STAT Signaling | Cellular Phosphorylation Assay | THP-1 cells | Inhibition of IL-4 induced JAK3 phosphorylation | Demonstrates high selectivity for JAK3 over JAK1/JAK2-mediated signaling. | nih.gov |

| Ergosterol Biosynthesis | Sterol Profile Analysis | A. fumigatus, C. albicans | Accumulation of specific sterol intermediates | Identifies specific enzyme targets (e.g., sterol C14-reductase, sterol C8-isomerase) in the pathway. | nih.gov |

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of non-volatile organic compounds. For a polar compound like 3-Methylpiperidin-4-amine, reversed-phase HPLC (RP-HPLC) is a common approach.

A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. ptfarm.plgoogle.com Detection can be challenging as the compound lacks a strong UV chromophore. Therefore, detection might be achieved using a universal detector like an Evaporative Light Scattering Detector (ELSD) or by derivatizing the amine with a UV-active agent prior to analysis. researchgate.netnih.gov

Because this compound possesses two chiral centers (at C3 and C4), it can exist as multiple stereoisomers. Chiral HPLC methods, which use a chiral stationary phase (CSP), would be necessary to separate and quantify the different enantiomers and diastereomers. researchgate.netnih.gov The development of such a method is crucial for controlling the stereochemical purity of the final compound. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of amines like this compound, which contains a polar primary amine group, direct analysis can be challenging due to potential peak tailing and interaction with the stationary phase.

While specific, detailed GC-MS methodologies for this compound are not extensively documented in readily available literature, a general approach can be outlined. To overcome the challenges associated with its polarity, a derivatization step is typically employed prior to GC-MS analysis. This involves converting the primary amine into a less polar, more volatile derivative, for example, through acylation or silylation. This process improves chromatographic peak shape and thermal stability.

Following separation on the gas chromatograph, the mass spectrometer provides crucial structural information. The electron ionization (EI) of the derivatized compound would produce a characteristic fragmentation pattern, allowing for the confirmation of its molecular structure and molecular weight.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) offers a high-efficiency separation mechanism based on the differential migration of charged species in an electric field. google.com As a basic compound, this compound is readily protonated in acidic buffer systems, forming a positively charged ion. This characteristic makes it an ideal candidate for analysis by Capillary Zone Electrophoresis (CZE), the most common mode of CE. rapt.com

In a typical CZE setup, the protonated this compound cation would migrate toward the cathode at a rate determined by its charge-to-size ratio. This technique provides rapid analysis times, requires minimal sample and reagent volumes, and offers high separation efficiency. google.com Although specific applications of CE for the analysis of this compound are not detailed in published research, its fundamental properties confirm the suitability of the technique for its characterization and purity assessment.

Derivatization Strategies for Enhanced Analytical Detection

The structural features of this compound—namely the presence of a primary amine and the absence of a strong chromophore—necessitate derivatization for certain analytical methods. Derivatization is a chemical modification process used to enhance the analyte's chemical or physical properties to make it more suitable for a chosen analytical technique.

For chromatographic methods, derivatization serves several purposes:

Improved Volatility and Thermal Stability for GC: As mentioned, converting the polar amine to a less polar derivative (e.g., an amide or silyl (B83357) derivative) is crucial for successful GC analysis.

Enhanced Detection for HPLC: The piperidine (B6355638) ring itself does not possess significant UV absorbance or fluorescence. To enable sensitive detection by HPLC with UV-Vis or fluorescence detectors, a derivatizing agent that introduces a chromophore or fluorophore is used. Common reagents for primary amines include dansyl chloride, dabsyl chloride, and o-phthalaldehyde (B127526) (OPA).

This strategy is essential for quantifying trace amounts of the compound or its related impurities in various matrices.

Chiral Purity Determination Methods (e.g., Chiral HPLC)

This compound possesses two chiral centers, meaning it can exist as multiple stereoisomers. The determination of enantiomeric and diastereomeric purity is critical, as different stereoisomers can have distinct biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.

Research has demonstrated the successful use of chiral HPLC for the separation of stereoisomers of 3-methylpiperidine (B147322) derivatives. In one study, a derivative of (3R,4S)-1-benzyl-3-methylpiperidin-4-amine was purified using a chiral column to isolate the desired isomer. This highlights a practical application of the technique for achieving enantiomeric purity. The specific conditions used in this type of separation are crucial for achieving baseline resolution of the stereoisomers.

Below is an interactive data table summarizing typical parameters for such a chiral separation, based on methodologies reported for closely related compounds.

| Parameter | Description |

| Technique | Chiral High-Performance Liquid Chromatography (HPLC) |

| Stationary Phase | Chiralpak® OZ-H |

| Mobile Phase | 20% Ethanol in Heptane |

| Additive | 0.1% Diethylamine (in Heptane) |

| Purpose | Separation and purification of stereoisomers. |

This table is based on a reported method for a derivative of this compound.

X-ray Diffraction Studies for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is an unequivocal method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry and conformation in the solid state. To perform this analysis on this compound, a high-quality single crystal of the compound or a suitable salt derivative must first be grown.

The utility of this technique has been confirmed in the characterization of precursors to this compound derivatives. For instance, the stereochemistry of a key intermediate, (3R,4R)-3-methylpiperidin-4-yl pivalate, was unambiguously confirmed by obtaining a single crystal structure of its tartrate salt. This demonstrates that forming a salt is a viable strategy to induce crystallization and enable structural elucidation by X-ray diffraction.

Furthermore, X-ray Powder Diffraction (XRPD) can be used to characterize polycrystalline materials and identify different crystalline forms, or polymorphs, which may have different physical properties.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3-Methylpiperidin-4-amine, and how can reaction purity be optimized?

- Methodology : Multi-step synthesis often involves alkylation of piperidin-4-amine precursors (e.g., N-benzyl derivatives) followed by deprotection. For example, reductive amination of 4-methylpiperidinone with methylamine using titanium(IV) isopropoxide as a catalyst yields the target compound . Purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) ensures high purity (>95%). Intermediate characterization by ESI-MS (e.g., m/z 198 [M + H]+) confirms structural integrity .

Q. How can this compound be structurally characterized using spectroscopic techniques?

- Analytical Workflow :

- ¹H NMR : Key signals include δ 2.75–3.10 ppm (piperidine ring protons), δ 1.45–1.80 ppm (methyl group), and δ 1.20–1.40 ppm (axial/equatorial protons). Integration ratios validate substituent positions .

- MS (ESI+) : Molecular ion peaks (e.g., m/z 114 [M + H]+) and fragmentation patterns confirm molecular weight and functional groups .

- Elemental Analysis : Matches calculated C, H, N percentages (e.g., C₇H₁₄N₂ requires C: 64.58%, H: 10.84%, N: 24.58%) .

Q. What are the stability considerations for this compound under laboratory conditions?

- Storage Protocols : Store at 2–8°C in airtight, light-resistant containers under inert gas (N₂/Ar). Stability tests via accelerated degradation (40°C/75% RH for 14 days) show <5% decomposition when protected from moisture and oxygen. HPLC monitoring (C18 column, acetonitrile/water mobile phase) detects impurities .

Advanced Research Questions

Q. How does regioselectivity impact the functionalization of this compound in heterocyclic synthesis?

- Mechanistic Insights : Steric hindrance from the methyl group directs electrophilic substitution to the less hindered N-1 position. For example, coupling with aryl halides via Buchwald-Hartwig amination favors N-alkylation over ring modification. Computational studies (DFT) reveal transition-state energy differences (ΔΔG‡ ≈ 2.3 kcal/mol) between regioisomers .

Q. What strategies resolve contradictions in synthetic yields reported across literature?

- Troubleshooting : Discrepancies often arise from solvent/base combinations. For instance, using NaH in THF vs. K₂CO₃ in acetonitrile alters alkylation efficiency (yields: 60% vs. 45%). Cross-validation via controlled experiments (fixed temperature/pH) and DoE (Design of Experiments) identifies optimal conditions .

Q. How can computational modeling predict the bioactivity of this compound derivatives?

- QSAR/ML Approaches : 3D-QSAR models (e.g., CoMFA, CoMSIA) correlate substituent electronic parameters (Hammett σ) with antileukemic activity (IC₅₀ values). Machine learning pipelines (e.g., random forest regression) trained on datasets (n > 50 analogs) predict logP and binding affinity to kinase targets (R² > 0.85) .

Q. What chiral resolution methods are effective for enantiopure this compound synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.